(R)-BoroAla(+)-Pinanediol-HCl is classified as an organoboron compound. It contains a boron atom bonded to an organic moiety, which imparts unique reactivity and selectivity in chemical reactions. The presence of the hydrochloride group indicates that it is a salt formed from the reaction of the base (the organic component) with hydrochloric acid, enhancing its solubility and stability in various solvents .
The synthesis of (R)-BoroAla(+)-Pinanediol-HCl typically involves several key steps:
The molecular structure of (R)-BoroAla(+)-Pinanediol-HCl includes several notable features:
(R)-BoroAla(+)-Pinanediol-HCl participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific conditions such as temperature and solvent choice are tailored based on the desired outcome of each reaction .
The mechanism of action for (R)-BoroAla(+)-Pinanediol-HCl involves its interaction with biological targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to specific sites on these targets, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired transformations in synthetic organic chemistry or biological systems.
For example, the compound may facilitate enantioselective catalysis by stabilizing transition states that favor one enantiomer over another during chemical reactions .
The physical and chemical properties of (R)-BoroAla(+)-Pinanediol-HCl include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(R)-BoroAla(+)-Pinanediol-HCl has several scientific applications:
(R)-BoroAla-(+)-Pinanediol-HCl (CAS 779357-85-6) is a chiral α-aminoboronic acid ester complex where a boronic acid-modified alanine residue is covalently linked to the chiral diol (1S,2S,3R,5S)-( + )-pinanediol. Its molecular formula is C₁₅H₂₉BClNO₂ (MW: 301.66 g/mol), featuring a tetracoordinate boron atom in a sp³-hybridized state. The "(R)" designation specifies the absolute configuration at the α-carbon bearing the amine and boroalkyl groups, while the "(+)" prefix denotes the dextrorotatory nature of the pinanediol auxiliary. This stereochemical precision is critical for biological activity, as the spatial orientation dictates molecular recognition by target enzymes [4] [6].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | (1R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine hydrochloride |
CAS Registry | 779357-85-6 |
Molecular Formula | C₁₅H₂₉BClNO₂ |
Chiral Centers | α-Carbon (R); Pinanediol (1S,2S,3R,5S) |
Hybridization State (B) | sp³ (tetrahedral) |
α-Aminoboronic acids emerged as pharmacophores in the 1980s, pioneered by Matteson’s work on asymmetric homologation of boronic esters. His methodology enabled stereocontrolled synthesis of α-haloboronic esters, which could be aminated to yield chiral α-aminoboronates. The discovery that boronic acids mimic tetrahedral transition states during peptide hydrolysis revolutionized protease inhibitor design. This culminated in bortezomib (Velcade®), an FDA-approved proteasome inhibitor for multiple myeloma, validating boron’s role in targeting serine proteases. (R)-BoroAla derivatives represent refinements of this scaffold, optimizing steric and electronic properties for enhanced selectivity [2] [8] [10].
Pinanediol serves as a rigid, enantiopure chiral director derived from natural pinene. Its bicyclic structure enforces steric constraints that:
Table 2: Comparative Analysis of Chiral Auxiliaries in Boronate Chemistry
Auxiliary | Steric Rigidity | Diastereoselectivity | Applications |
---|---|---|---|
Pinanediol | High | Excellent | Matteson homologation; protease inhibitors |
Pinacol | Moderate | Good | Suzuki coupling; imaging probes |
Diethanolamine | Low | Variable | BNCT agents; solubility modifiers |
Boron-based protease inhibitors exploit boron’s Lewis acidity to form reversible covalent bonds with catalytic serine residues. Key therapeutic domains include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0